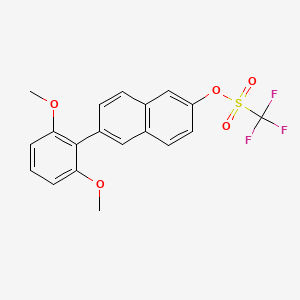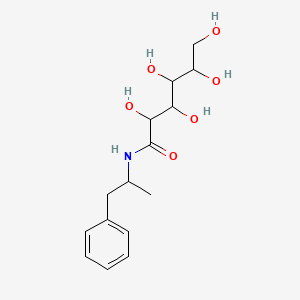
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-substituted phenyl group, a hydroxyphenyl group, and a phenylbutenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide typically involves multiple steps:
Formation of the phenylbutenyl moiety: This can be achieved through a series of reactions starting from benzene derivatives.
Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are employed to introduce these functional groups.
Coupling reactions: The phenylbutenyl moiety is coupled with the phenoxy and ethan-1-amine groups under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the chloro-substituted phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenoxy and ethan-1-amine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dechlorinated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with cellular components and potential therapeutic effects.
Medicine
In medicine, research may focus on its pharmacological properties and potential as a drug candidate.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways would depend on the context of its application, whether in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine: Similar structure but without the deuterium substitution.
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl)ethan-1-amine: Similar structure but with different substituents.
Uniqueness
The presence of deuterium atoms in (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide may confer unique properties, such as altered metabolic stability or different reactivity compared to its non-deuterated analogs.
属性
分子式 |
C26H28ClNO3 |
|---|---|
分子量 |
444.0 g/mol |
IUPAC 名称 |
2-[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C26H28ClNO3/c1-28(2,30)18-19-31-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-/i1D3,2D3 |
InChI 键 |
RNZBEVANSKRWCQ-DSQQFTIESA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O)(C([2H])([2H])[2H])[O-] |
规范 SMILES |
C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)


![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)



